![molecular formula C10H20N2 B12450226 {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydrazine group attached to a bicyclo[2.2.1]heptane framework, which is further substituted with three methyl groups. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced hydrazine compounds, and various substituted hydrazine derivatives. These products have diverse applications in different fields of research.
Scientific Research Applications
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone group instead of a hydrazine group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group.
Camphor: A well-known compound with a similar bicyclic structure.
Uniqueness
The uniqueness of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine |
InChI |
InChI=1S/C10H20N2/c1-9(2)7-4-5-10(9,3)8(6-7)12-11/h7-8,12H,4-6,11H2,1-3H3 |
InChI Key |
MSFJUXXAQDRETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


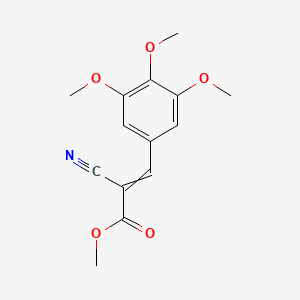
![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)
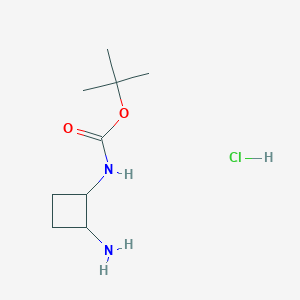
![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
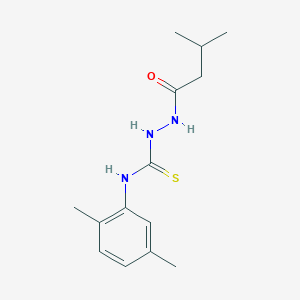
![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
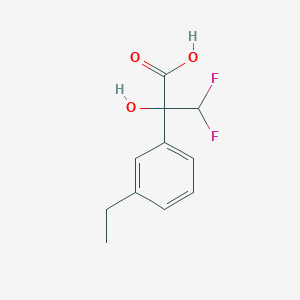
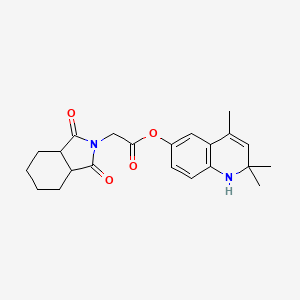
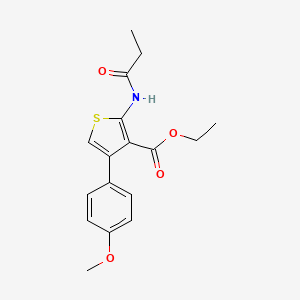
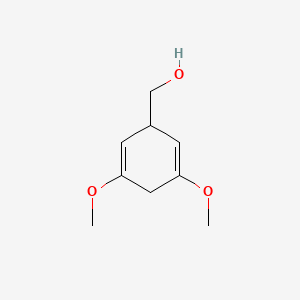
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
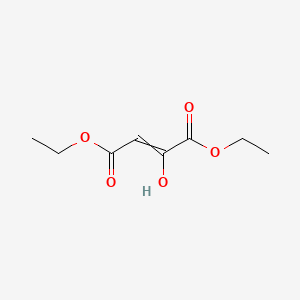
![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
